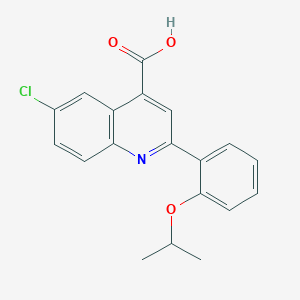
6-氯-2-(2-异丙氧苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 932886-81-2 . Its molecular weight is 341.79 and its IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” can be represented by the linear formula: C19H16ClNO3 . The InChI Code for this compound is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” include a molecular weight of 341.79 . The compound’s IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid . Its InChI Code is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .科学研究应用
Drug Discovery and Development
Quinoline derivatives are pivotal in the field of medicinal chemistry, serving as a scaffold for drug discovery . The structural complexity and functional diversity of these compounds allow for the synthesis of various pharmacologically active molecules. Specifically, 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be utilized in the development of new therapeutic agents targeting a range of diseases.
Antimicrobial Agents
The quinoline nucleus is integral to many compounds exhibiting antibacterial and antifungal properties . As such, our compound of interest could be synthesized into derivatives that serve as potent antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
Antimalarial Activity
Quinoline-based compounds have a long history of use in antimalarial drugs, with chloroquine being one of the most notable examples. Derivatives of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid may be explored for their efficacy against malaria, contributing to the fight against this life-threatening disease .
Anticancer Research
Quinoline derivatives are also explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. Research into 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid could lead to the development of novel oncology treatments .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of quinoline derivatives make them candidates for the treatment of pain and inflammation-related disorders. The compound could be modified to enhance these properties for potential use in clinical settings .
Central Nervous System (CNS) Agents
Quinoline derivatives have shown promise as CNS agents, with potential applications in neurodegenerative diseases and psychiatric disorders. Investigating the effects of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid on the CNS could open up new avenues for treating such conditions .
安全和危害
未来方向
The future directions for “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential as inhibitors of alkaline phosphatases . Additionally, the development of new synthesis protocols and the exploration of green reaction protocols could be areas of future research .
属性
IUPAC Name |
6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXUVDUTNYKMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)












